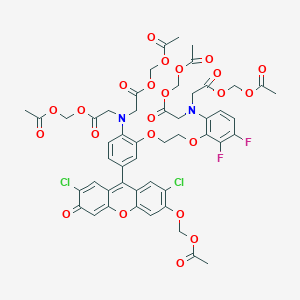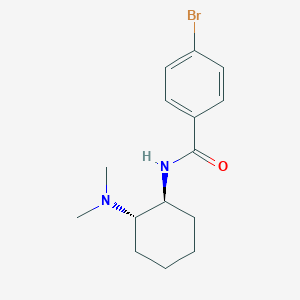
Bromadoline
Overview
Description
Mechanism of Action
Target of Action
Bromadoline, also known as U-47931E, is an opioid analgesic developed by the Upjohn company in the 1970s . The primary target of this compound is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
This compound acts as a selective agonist for the μ-opioid receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor can result in analgesic effects, providing pain relief. The potency of this compound lies between that of codeine and morphine, being slightly stronger than pentazocine .
Result of Action
The activation of the μ-opioid receptor by this compound leads to analgesic effects, providing relief from pain . .
Biochemical Analysis
Biochemical Properties
Bromadoline interacts primarily with the μ-opioid receptor . This receptor is a protein that plays a crucial role in the biochemical reactions associated with pain perception and relief. The interaction between this compound and the μ-opioid receptor is of a binding nature, where this compound acts as an agonist .
Cellular Effects
This compound, through its action on the μ-opioid receptor, can influence various cellular processes. It can affect cell signaling pathways related to pain perception and relief
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding to the μ-opioid receptor . This binding triggers a series of intracellular events that lead to the activation of downstream signaling pathways, resulting in analgesic effects
Preparation Methods
The synthesis of Bromadoline involves several steps. The starting material is typically aniline, which undergoes acetylation with acetic acid in the presence of zinc powder to form acetanilide. This intermediate then reacts with bromine to produce p-bromoacetanilide, which is subsequently hydrolyzed and neutralized to yield p-bromoaniline . The final step involves the reaction of p-bromoaniline with N,N-dimethylcyclohexylamine to form this compound .
Chemical Reactions Analysis
Bromadoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bromadoline has several scientific research applications:
Comparison with Similar Compounds
Bromadoline is compared with other similar compounds such as:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with higher potency.
Spiradoline: A kappa-opioid receptor agonist with different receptor selectivity
This compound’s uniqueness lies in its balanced potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and forensic applications .
Properties
CAS No. |
67579-24-2 |
|---|---|
Molecular Formula |
C15H21BrN2O |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
InChI Key |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Key on ui other cas no. |
67579-24-2 |
Related CAS |
81447-81-6 (maleate) |
Synonyms |
4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide bromadoline bromadoline maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bromadoline exert its analgesic effects? What is known about its receptor interactions?
A1: this compound primarily acts as a μ-opioid receptor agonist. [] This means it binds to the μ-opioid receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to downstream effects such as pain relief, sedation, and euphoria. Research using a rat model demonstrated that this compound's effect on urine output, specifically a decrease, was blocked by pre-treatment with the irreversible opioid receptor antagonist beta-funaltrexamine. [] This suggests that this compound's action is mediated through the μ-opioid receptor pathway.
Q2: What are the analytical methods used to quantify this compound and its metabolites in biological samples?
A2: A quantitative liquid chromatographic method has been developed and validated for determining this compound and its two N-demethylated metabolites in biological fluids like blood, plasma, serum, and urine. [] This method involves a multi-step process:
Q3: Has this compound been detected in forensic contexts, and if so, are there methods for its identification and quantification?
A3: Yes, this compound (U-47931E) has been detected in forensic investigations alongside other synthetic opioids. [] A specific LC-MS/MS method has been developed to detect and quantify this compound and twelve related compounds in human whole blood. [] This method, which includes solid phase extraction and analysis by liquid chromatography tandem mass spectrometry, has proven effective in quantifying this compound in postmortem cases. []
Q4: Are there any known safety concerns or toxicological data available for this compound?
A4: While specific toxicological data for this compound might be limited in the provided research, it is crucial to understand that as a μ-opioid receptor agonist, it carries inherent risks similar to other opioids. [] These risks can include respiratory depression, dependence, and potential for overdose. Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


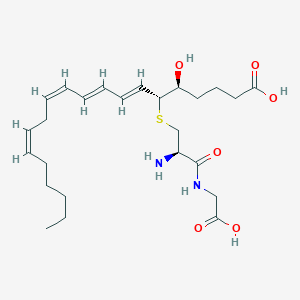
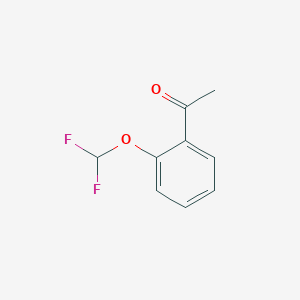
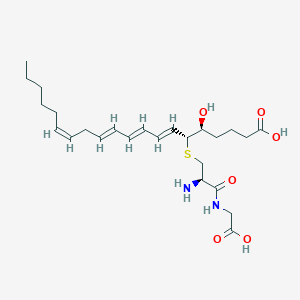
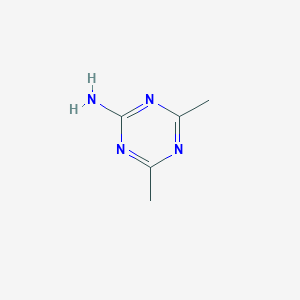


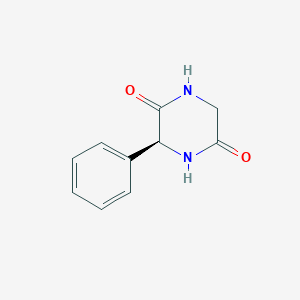
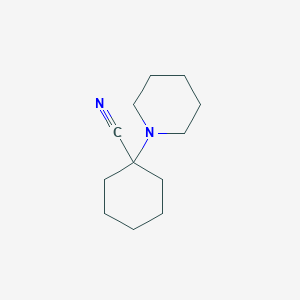
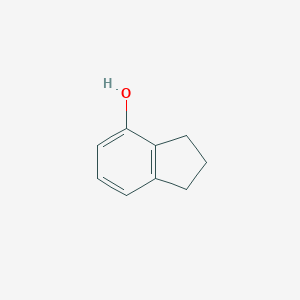

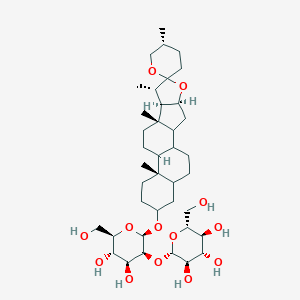
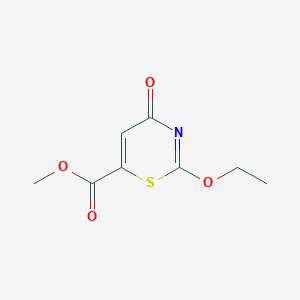
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
